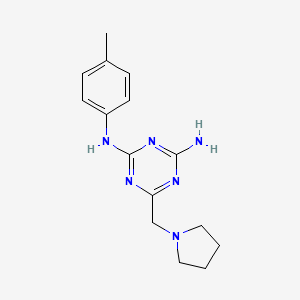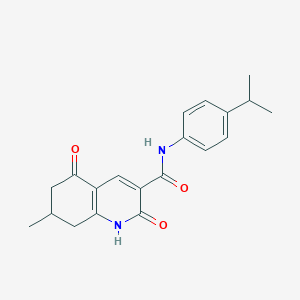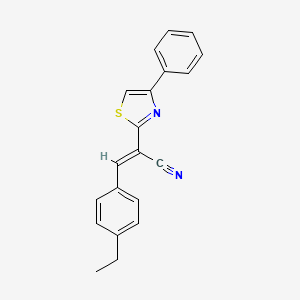![molecular formula C14H22N4O3S B5321660 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. This compound is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves the inhibition of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, and their dysregulation is often associated with the development of cancer. GSK-3 is involved in various physiological processes, including glycogen metabolism, protein synthesis, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it an attractive compound for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine. One direction is the further investigation of its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the development of more potent and selective inhibitors of CDKs and GSK-3 based on the structure of this compound. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of 4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine involves several steps. The first step involves the reaction of 2-chloro-5-nitropyrimidine with 3-(methylsulfonyl)aniline in the presence of a base to form 2-(5-nitro-4-piperidin-3-ylpyrimidin-2-ylthio)-N-(methylsulfonyl)aniline. This intermediate is then reacted with morpholine in the presence of a base to form the final product, this compound.
Scientific Research Applications
4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine has been studied extensively for its potential applications in the field of medicine and drug development. It has been found to be a potent inhibitor of certain enzymes that play a crucial role in various physiological processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-(5-methylsulfonyl-4-piperidin-3-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-22(19,20)12-10-16-14(18-5-7-21-8-6-18)17-13(12)11-3-2-4-15-9-11/h10-11,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLAWPAMKGELRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2CCCNC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)
![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)


![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)